![molecular formula C17H13NO2 B389323 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione CAS No. 1100127-67-0](/img/structure/B389323.png)
1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione
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Description
1-(2E)-3-Phenylprop-2-en-1-yl]-1H-indole-2,3-dione, more commonly known as 1-PPI, is a novel synthetic compound with a wide range of scientific applications. It is an indole-based heterocyclic compound with a three-membered ring containing two carbon atoms and one nitrogen atom. 1-PPI is a highly versatile compound and has been used in a variety of synthetic and research applications.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Isatin derivatives, including "1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione", have been recognized for their synthetic versatility and significant biological activities. These compounds are extensively utilized as building blocks for generating a wide array of N-heterocycles, which undergo various reactions to form new heterocyclic compounds. Recent literature highlights key reactions such as Pfitzinger, ring-opening, and ring expansion reactions of isatin and its derivatives, contributing valuable insights and fostering new ideas for further research (Sadeghian & Bayat, 2022).
Indole Synthesis and Classification
The indole nucleus, a core structure in many bioactive compounds, has inspired various methods for its synthesis, due to its affinity to bind with biological targets. Indoles, including "this compound", have been classified based on the synthesis route, illustrating the diversity and complexity of approaches in indole synthesis. This classification aids in understanding the historical and current state of indole synthesis, encouraging new strategies and avoiding duplication of efforts (Taber & Tirunahari, 2011).
Anticonvulsant Activity
Isatin derivatives have shown a variety of biological activities, including anticonvulsant properties. A particular focus has been on synthesizing isatin analogs that act as potent anticonvulsant agents at low concentrations. Among these, Schiff bases have been identified as highly effective, emphasizing the significance of isatin and its derivatives in developing pharmacologically active compounds (Mathur & Nain, 2014).
Pharmacological Significance of Isatin Derivatives
Isatin and its derivatives have gained attention due to their pronounced therapeutic importance. Various synthesis schemes and structural activity relationships (SAR) have been developed, showcasing their potential in creating compounds with analgesic, anticancer, anti-inflammatory, and other activities. This highlights the role of "this compound" derivatives in the synthesis of drugs with fewer side effects and overcoming resistance problems (Chauhan et al., 2020).
properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-16-14-10-4-5-11-15(14)18(17(16)20)12-6-9-13-7-2-1-3-8-13/h1-11H,12H2/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMNUQNZECRSCJ-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3C(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3C(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331815 |
Source
|
Record name | 1-[(E)-3-phenylprop-2-enyl]indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49671052 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1100127-67-0 |
Source
|
Record name | 1-[(E)-3-phenylprop-2-enyl]indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the key structural characteristics of 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione as revealed by the study?
A1: The research primarily highlights two key structural aspects of the molecule []:
- Orientation and interactions: The indole ring and the phenyl ring are not coplanar. Instead, they are oriented at an angle of 69.33° relative to each other []. The crystal structure analysis also reveals the presence of C—H⋯O hydrogen bonds between molecules. These hydrogen bonds contribute to the formation of zigzag chains along the a-axis of the crystal lattice. Additionally, π–π stacking interactions are observed between neighboring isatin groups, further influencing the crystal packing.
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